molecular formula C25H40O9 B566148 2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one CAS No. 276690-22-3

2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one

Cat. No.: B566148
CAS No.: 276690-22-3
M. Wt: 484.586
InChI Key: YUAHLBULSCMHCH-VVWDJELWSA-N
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Description

2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-4H-1-benzopyran-4-one is an intermediate in the preparation of Stigmatellin A.

Scientific Research Applications

Antimicrobial and Antitumor Properties

  • A study by Xia et al. (2011) isolated similar compounds from a marine endophytic fungus, which demonstrated moderate antitumor and antimicrobial activities. This suggests potential applications of the chemical in biomedical research focused on cancer and infectious diseases (Xia et al., 2011).
  • Sun et al. (2011) reported antimicrobial activities of related compounds isolated from an aquatic fungus, indicating the potential of these compounds in developing new antimicrobial agents (Sun et al., 2011).

Potential in Organic Chemistry and Material Science

  • Brown and Sugimoto (1970) discussed the use of similar methoxy-compounds in transetherification, an important reaction in organic synthesis, suggesting relevance in the synthesis of complex organic molecules (Brown & Sugimoto, 1970).
  • Kharas et al. (2014) studied the copolymerization of ethylenes with ring-trisubstituted methyl 2-cyano-3-phenyl-2-propenoates, including compounds with similar structural features. This research could inform the development of new polymeric materials (Kharas et al., 2014).

Biochemical Research

  • Whiteley et al. (1969) explored the properties of compounds including methoxy groups, similar to the chemical . This type of research aids in understanding the biochemical properties of these compounds, which can be crucial in pharmacological studies (Whiteley et al., 1969).

Properties

IUPAC Name

2-[(3S,4S,5S,6R)-7-hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O9/c1-14(23(32-8)16(3)20(12-26)31-7)9-10-17-15(2)22(27)21-18(29-5)11-19(30-6)24(25(21)34-17)33-13-28-4/h11,14-17,20,23,26H,9-10,12-13H2,1-8H3/t14-,15?,16+,17?,20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAHLBULSCMHCH-VVWDJELWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C(C1=O)C(=CC(=C2OCOC)OC)OC)CCC(C)C(C(C)C(CO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(OC2=C(C1=O)C(=CC(=C2OCOC)OC)OC)CC[C@H](C)[C@@H]([C@H](C)[C@H](CO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one
Reactant of Route 2
2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one
Reactant of Route 3
2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one
Reactant of Route 4
2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one
Reactant of Route 5
2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one
Reactant of Route 6
2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one

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